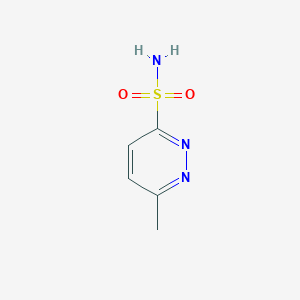

6-Methylpyridazine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methylpyridazine-3-sulfonamide is a chemical compound with the CAS Number: 1247738-40-4 . It has a molecular weight of 173.2 and its IUPAC name is 6-methyl-3-pyridazinesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H7N3O2S/c1-4-2-3-5 (8-7-4)11 (6,9)10/h2-3H,1H3, (H2,6,9,10) . This indicates that the molecule is composed of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched resources, sulfonamides in general are known to exhibit a range of pharmacological activities . They are used as broad-spectrum antimicrobial drugs and can treat a diverse range of disease states .Applications De Recherche Scientifique

Antibacterial Activity and Therapeutic Applications

6-Methylpyridazine-3-sulfonamide derivatives have shown significant antibacterial activities, indicating their potential as therapeutic agents. The reactivity of 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides towards some nitrogen nucleophiles has been studied, leading to the synthesis of new sulfonamide derivatives with notable antibacterial activities against pathogens such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. These findings highlight the potential of this compound derivatives in developing new antimicrobial therapies and contribute to the medicinal chemistry efforts in combating bacterial infections (Mohamed, 2007).

Environmental Fate and Analysis

The environmental presence and fate of sulfonamides, including this compound, have been a subject of research due to their widespread use and potential ecological impacts. Studies on the chlorination and oxidation by free chlorine of sulfonamides have identified main chlorination by-products, offering insights into their transformation in wastewater treatment plants (WWTP) and water treatment plants (WTP). This research is crucial for understanding the environmental behavior of sulfonamides and developing strategies for mitigating their impact on aquatic ecosystems (Gaffney et al., 2016).

Furthermore, methods have been established for detecting sulfonamide residues, including this compound, in food samples like chicken meat and eggs, using high-performance liquid chromatography (HPLC). This research supports the need for monitoring antibiotic residues in food products, ensuring food safety, and addressing public health concerns (Premarathne et al., 2017).

Photodegradation and Biodegradation

The photodegradation and biodegradation of sulfamethoxypyridazine, a closely related compound, have been investigated to understand the abiotic and biotic degradation pathways of sulfonamides in aquatic environments. These studies shed light on the removal mechanisms of pharmaceuticals in the environment and help assess the risks associated with their persistence. The findings indicate that sulfamethoxypyridazine undergoes significant transformation under UV-light exposure, with identified transformation products having no cytotoxic potential, suggesting UV-light as an effective method for inactivating sulfonamides’ antimicrobial activity (Zessel et al., 2014).

Mécanisme D'action

Target of Action

6-Methylpyridazine-3-sulfonamide is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

It’s known that many pyridazinone derivatives, which this compound is a part of, have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Biochemical Pathways

Pyridazine derivatives have been shown to affect a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Pharmacokinetics

It’s known that the compound is a powder at room temperature and has a molecular weight of 1732 . These properties could potentially influence its bioavailability.

Result of Action

It’s known that pyridazine derivatives have a wide range of pharmacological activities .

Action Environment

It’s known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.

Safety and Hazards

The safety information for 6-Methylpyridazine-3-sulfonamide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Analyse Biochimique

Biochemical Properties

The pyridazine ring in 6-Methylpyridazine-3-sulfonamide is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions

Cellular Effects

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Molecular Mechanism

It is known that pyridazine derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Dosage Effects in Animal Models

It is known that sulfonamide drugs can cause various side effects, including diseases of the digestive and respiratory tracts, and strong allergic reactions .

Subcellular Localization

Computational approaches have been used for the prediction of protein attributes, such as subcellular localization .

Propriétés

IUPAC Name |

6-methylpyridazine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-4-2-3-5(8-7-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWFSOYHBWJGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2749993.png)

![Ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2749994.png)

![Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2749997.png)

![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2749998.png)

![methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2750001.png)

![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2750004.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2750006.png)

![7-(Azepan-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one](/img/structure/B2750008.png)

![N-[cyano(2-methoxyphenyl)methyl]-5-[(1H-imidazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B2750014.png)